molecular formula C22H15ClN2O2S B12276110 [(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl](phenyl)acetic acid

[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl](phenyl)acetic acid

Cat. No.: B12276110
M. Wt: 406.9 g/mol
InChI Key: QVDFIHKYOWALFD-UHFFFAOYSA-N
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Description

(6-Chloro-4-phenylquinazolin-2-yl)sulfanylacetic acid is a compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as methanol or ethanol and may involve refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-phenylquinazolin-2-yl)sulfanylacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

(6-Chloro-4-phenylquinazolin-2-yl)sulfanylacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Chloro-4-phenylquinazolin-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(6-Chloro-4-phenylquinazolin-2-yl)sulfanylacetic acid can be compared with other quinazoline derivatives, such as:

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C22H15ClN2O2S

Molecular Weight

406.9 g/mol

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C22H15ClN2O2S/c23-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)25-22(24-18)28-20(21(26)27)15-9-5-2-6-10-15/h1-13,20H,(H,26,27)

InChI Key

QVDFIHKYOWALFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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